2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

概要

説明

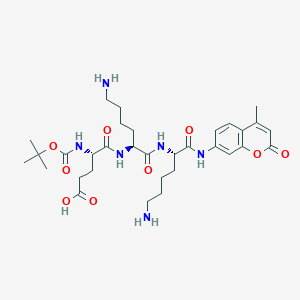

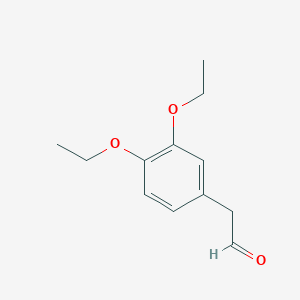

“2-Amino-5-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound . It is an N, N -disubstituted benzamide . The compound has a molecular weight of 198.2 .

Molecular Structure Analysis

The InChI code for the compound is1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is in oil form . The storage temperature is room temperature .科学的研究の応用

Radiosynthesis and Imaging Applications

- Radioligand for Neuroreceptors: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide derivatives have been used in the synthesis of radioiodinated ligands for serotonin-5HT2 receptors, useful in γ-emission tomography and SPECT imaging. These compounds demonstrate high affinity and selectivity for 5HT2-receptors, with significant retention in brain regions rich in these receptors (Mertens et al., 1994).

Chemical Synthesis and Analysis

- Synthesis of Androgen Receptor Antagonists: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide has been utilized in the synthesis of androgen receptor antagonists, specifically in the process of synthesizing compounds like MDV3100, indicating its role in medicinal chemistry (Li Zhi-yu, 2012).

- Conformational Analysis: The compound has been involved in studies concerning conformational analysis of substituted benzamides, helping in understanding the molecular structure and behavior of these compounds (Abraham et al., 2015).

Applications in Material Science

- Photodynamic Therapy: The compound has been used in the synthesis of new zinc phthalocyanines with substituted benzenesulfonamide derivative groups. These synthesized compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Miscellaneous Applications

- Insect Repellent Research: Studies have explored the use of substituted aromatic amides, including derivatives of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, in the development of insect repellents, particularly against vectors like Aedes aegypti mosquitoes (Garud et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

特性

IUPAC Name |

2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTPURUYKCXYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695939 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

CAS RN |

880875-39-8 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)

![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)

![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)